N-Benzylfuro[3,2-c]pyridin-4-amine
Description
N-Benzylfuro[3,2-c]pyridin-4-amine is a fused heterocyclic compound featuring a furopyridine core substituted with a benzylamine group at the 4-position. This structure combines the electron-rich benzyl group with the planar aromatic furopyridine system, making it a promising scaffold for pharmaceutical and materials science applications. The benzyl group enhances lipophilicity and bioavailability, which is critical for drug design .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-benzylfuro[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-16-14-12-7-9-17-13(12)6-8-15-14/h1-9H,10H2,(H,15,16) |
InChI Key |
UTBYNIRFLMXPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC3=C2C=CO3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Furo[3,2-c]pyridine vs. Thieno[3,2-c]pyridine
Replacing the oxygen atom in the furo ring with sulfur (thieno[3,2-c]pyridine) significantly alters electronic properties. For example, 3-bromothieno[3,2-c]pyridin-4-amine (CAS: 799293-85-9) exhibits a molecular formula of C₇H₅BrN₂S and is used in kinase inhibitor research .
Furo[3,2-c]pyridine vs. Pyrrolo[2,3-d]pyrimidine
N-Benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine () replaces the fused furan ring with a pyrrole, expanding the π-conjugated system. This modification increases molecular rigidity, which may improve selectivity in targeting adenosine triphosphate (ATP)-binding sites in kinases .
Substituent Effects
Benzyl vs. Aryl Groups
- Compound 20 () : N-(3-Methyl-4-(6-methylimidazo[1,2-a]pyrazin-5-yl)phenyl)furo[3,2-c]pyridin-4-amine features a bulky imidazopyrazine substituent. This group enhances steric hindrance, reducing metabolic degradation compared to the benzyl group in N-Benzylfuro[3,2-c]pyridin-4-amine .
- Compound 5b–5e () : Substitutions with methyl, methoxy, chloro, or bromo groups on the phenyl ring (e.g., 5b: 4-methylphenyl) increase melting points (207–253°C) due to enhanced intermolecular interactions. The benzyl group in this compound likely lowers the melting point by introducing flexibility .
Antibacterial Activity
Amide derivatives of furo[3,2-c]pyridin-4-amine () exhibit moderate to strong antibacterial activity against Staphylococcus aureus. The benzyl group in this compound may further improve membrane penetration compared to methyl or halogen substituents .
Antiplatelet Activity
Thieno-tetrahydropyridine derivatives () show potent ADP receptor antagonism, with compound C1 outperforming the drug ticlopidine. The furopyridine core in this compound could offer similar efficacy with reduced off-target effects due to its distinct electronic profile .
Key Research Findings
- Synthetic Flexibility : Furo[3,2-c]pyridine derivatives are synthesized via cross-coupling reactions with yields up to 59–80% (), highlighting scalability .
- Thermal Stability : Aryl-substituted analogs () exhibit higher thermal stability (melting points >200°C) than alkyl-substituted variants, crucial for solid-state applications .
- Bioactivity : The benzyl group enhances target engagement in kinase inhibitors () and antibacterial agents (), though steric bulk may limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
